molecular formula C10H16N3O7P B1583386 Deoxy-5-methylcytidylic acid CAS No. 2498-41-1

Deoxy-5-methylcytidylic acid

Cat. No.: B1583386
CAS No.: 2498-41-1
M. Wt: 321.22 g/mol
InChI Key: RGDVNLHBCKWZDA-XLPZGREQSA-N
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Mechanism of Action

Target of Action

The primary target of Deoxy-5-methylcytidylic acid, also known as 5-Methyl-2’-deoxycytidine 5’-monophosphate, is the enzyme deoxycytidylate C-methyltransferase . This enzyme belongs to the family of transferases, specifically those transferring one-carbon group methyltransferases .

Mode of Action

This compound interacts with its target, deoxycytidylate C-methyltransferase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction between 5,10-methylenetetrahydrofolate and deoxycytidylate (dCMP), resulting in the formation of dihydrofolate and this compound .

Biochemical Pathways

This compound plays a role in the biochemical pathway involving the methylation of deoxycytidylate (dCMP) to form deoxy-5-methylcytidylate . This methylation process is crucial for the synthesis of DNA and RNA .

Result of Action

The result of this compound’s action is the production of deoxy-5-methylcytidylate, a modified nucleotide. This modified nucleotide can be incorporated into DNA during replication, potentially influencing the structure and function of the DNA .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of the substrate dCMP and the cofactor 5,10-methylenetetrahydrofolate is necessary for the enzyme-catalyzed reaction . Additionally, factors such as pH, temperature, and the presence of other molecules can affect the enzyme’s activity and, consequently, the action of this compound.

Biochemical Analysis

Biochemical Properties

Deoxy-5-methylcytidylic acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with this compound is deoxycytidylate C-methyltransferase. This enzyme catalyzes the methylation of deoxycytidylic acid to form this compound, using 5,10-methylenetetrahydrofolic acid as a methyl donor . The interaction between this compound and deoxycytidylate C-methyltransferase is crucial for the regulation of DNA methylation patterns, which in turn affects gene expression and cellular differentiation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression and cellular metabolism. The presence of this compound in DNA can lead to changes in the expression of specific genes, thereby affecting cell signaling pathways and cellular responses to environmental stimuli . Additionally, this compound plays a role in maintaining genomic stability by preventing the activation of transposable elements and protecting against DNA damage.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA and subsequent interactions with various biomolecules. This compound is recognized by DNA methyltransferases, which catalyze the transfer of a methyl group to the cytosine residue, resulting in the formation of 5-methylcytosine . This modification can inhibit the binding of transcription factors to DNA, thereby repressing gene expression. Additionally, this compound can recruit methyl-binding proteins that further modulate chromatin structure and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of nucleases. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism . These effects are often dependent on the concentration and duration of exposure to this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance genomic stability and promote normal cellular function. At high doses, it can lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response. These findings highlight the importance of dosage in determining the effects of this compound on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including DNA methylation and nucleotide metabolism. It interacts with enzymes such as DNA methyltransferases and deoxycytidylate C-methyltransferase, which play key roles in the methylation of cytosine residues in DNA . These interactions are essential for the regulation of gene expression and the maintenance of genomic stability. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to specific proteins that regulate its localization and accumulation. These interactions are important for the proper functioning of this compound in cellular processes.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the nucleus, where it is incorporated into DNA and interacts with various nuclear proteins . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are essential for the proper functioning of this compound in regulating gene expression and maintaining genomic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxy-5-methylcytidylic acid involves the methylation of deoxycytidylic acid. This process can be enzymatically catalyzed by deoxycytidylate C-methyltransferase, which uses 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid as substrates to produce this compound and dihydrofolic acid .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the fermentation of genetically modified microorganisms that express the necessary methyltransferase enzymes. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDVNLHBCKWZDA-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179693
Record name Deoxy-5-methylcytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-41-1
Record name 5-Methyl dCMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxy-5-methylcytidylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deoxy-5-methylcytidylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxy-5-methylcytidine 5'-monophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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